molecular formula C11H18FNO2 B13040160 Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate

Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B13040160
M. Wt: 215.26 g/mol
InChI Key: GYXDDUOYKWYEST-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-7-azabicyclo[221]heptane-7-carboxylate is a chemical compound with the molecular formula C11H18FNO2 It is a bicyclic compound containing a fluorine atom and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclic amines and fluorinated reagents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a fluorine atom onto the bicyclic amine, followed by esterification with tert-butyl chloroformate.

    Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, and reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, ketones, and substituted derivatives.

Scientific Research Applications

Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.

    Effects: The specific effects depend on the target and pathway involved, but can include changes in cellular activity, gene expression, and physiological responses.

Comparison with Similar Compounds

Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate can be compared with other similar compounds:

Properties

Molecular Formula

C11H18FNO2

Molecular Weight

215.26 g/mol

IUPAC Name

tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H18FNO2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6H2,1-3H3

InChI Key

GYXDDUOYKWYEST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)F

Origin of Product

United States

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